(Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Description
(Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C26H17N3O6 and its molecular weight is 467.437. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-nitrophenyl derivatives, have been studied for their interaction with various nanostructured materials .
Mode of Action
It’s worth noting that 4-nitrophenyl derivatives have been used in catalytic reduction reactions . These reactions involve the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure and properties .
Biochemical Pathways
The reduction of 4-nitrophenol, a component of this compound, has been extensively studied . This reduction process is considered a benchmark reaction to assess the activity of nanostructured materials .
Pharmacokinetics
Similar compounds have been studied for their in vivo metabolism .
Result of Action
The reduction of 4-nitrophenol, a component of this compound, has been used as a model reaction to assess the activity of nanostructured materials .
Action Environment
Solvent effects on similar reactions, such as the reduction of 4-nitrophenol, have been studied .
Properties
IUPAC Name |
methyl (2Z)-2-[[1-(4-nitrophenyl)-3-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-34-26(31)17-7-12-22-21(13-17)25(30)23(35-22)14-18-15-28(19-8-10-20(11-9-19)29(32)33)27-24(18)16-5-3-2-4-6-16/h2-15H,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPXLWTWZGLLC-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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